molecular formula C11H11NO5S B028326 Saccharin N-(2-acetic acid ethyl ester) CAS No. 24683-20-3

Saccharin N-(2-acetic acid ethyl ester)

Cat. No.: B028326
CAS No.: 24683-20-3
M. Wt: 269.28 g/mol
InChI Key: YKCQHUPTHHPHGX-UHFFFAOYSA-N
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Description

Saccharin N-(2-acetic acid ethyl ester) is a derivative of saccharin, an artificial sweetener. This compound has the molecular formula C₁₁H₁₁NO₅S and a molecular weight of 269.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

It is known to be a derivative of saccharin, a sweetening agent often used in the food industry

Cellular Effects

It is known that saccharin and its derivatives can act as catalysts for a wide variety of organic transformations , which suggests that Saccharin N-(2-acetic acid ethyl ester) may have some influence on cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

It is known that saccharin and its derivatives can act as catalysts in various organic transformations , suggesting that Saccharin N-(2-acetic acid ethyl ester) may interact with biomolecules and influence enzyme activity or gene expression. Specific binding interactions and changes in gene expression have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saccharin N-(2-acetic acid ethyl ester) typically involves the esterification of saccharin with ethyl acetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of saccharin N-(2-acetic acid ethyl ester) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Saccharin N-(2-acetic acid ethyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Saccharin N-(2-acetic acid ethyl ester) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saccharin N-(2-acetic acid ethyl ester) is unique due to its ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQHUPTHHPHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179412
Record name Saccharin N-(2-acetic acid ethyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-20-3
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharin N-(2-acetic acid ethyl ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharin N-(2-acetic acid ethyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACCHARIN N-(2-ACETIC ACID ETHYL ESTER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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